N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide” is a derivative of quinazoline, a class of heterocyclic fused rings. Quinazoline and its derivatives have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives can be classified into five main methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide” is not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
Preparation of Substituted Quinazolines
The process involves cyclization of substituted 2-(o-aminophenyl) benzimidazoles with chloroethyl formate or carbon disulfide, yielding substituted 6-oxo-and 6-thioxo-5,6-dihydrobenzimidazo[1,2-c] quinazolines. This synthesis route is essential for the development of various derivatives with potential biological activities (Poot, Willems, & Heugebaert, 2010).
Anticancer Activity
Novel Quinazolinone and Benzamide Derivatives
Research has been conducted on the development of new anticancer agents through the synthesis of quinazolinone and benzamide derivatives. These compounds have shown significant anti-proliferative activity against cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Antibacterial Activity
Novel Thiourea and Quinazoline Derivatives
A study has been conducted on the synthesis of novel thiourea and quinazoline derivatives containing sulfonamido moieties. These compounds were evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in developing new antibacterial agents (El-Gaby, 2000).
Analgesic Activity
Pyrazoles and Triazoles with Quinazoline Moiety
The synthesis of new pyrazoles and triazoles bearing a quinazoline moiety has been explored for their analgesic activity. This research suggests that quinazoline derivatives could be valuable in developing new analgesic drugs (Saad, Osman, & Moustafa, 2011).
properties
IUPAC Name |
N-(2-phenylethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-22(24-13-12-15-6-2-1-3-7-15)16-10-11-17-19(14-16)26-23(29)27-20-9-5-4-8-18(20)25-21(17)27/h1-11,14H,12-13H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFGBLXSIBSOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.